Sclareol

Catalog No.
S542833
CAS No.
515-03-7
M.F
C20H36O2
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sclareol

CAS Number

515-03-7

Product Name

Sclareol

IUPAC Name

(1R,2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1

InChI Key

XVULBTBTFGYVRC-HHUCQEJWSA-N

SMILES

Array

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

labd-14-ene-8alpha, 13beta-diol, sclareol, sclareol oxide

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C

Isomeric SMILES

C[C@]12CCCC(C1CC[C@@](C2CC[C@](C)(C=C)O)(C)O)(C)C

The exact mass of the compound Sclareol is 308.2715 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of labdane diterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Sclareol (CAS 515-03-7) is a labdane diterpene alcohol extracted from the spent biomass of clary sage (Salvia sclarea). Structurally, it provides an enantiopure trans-decalin ring system paired with a reactive allylic alcohol side chain. In industrial procurement, high-purity sclareol (>95%) is the primary natural starting material for the semi-synthesis of (-)-Ambroxide and related high-value fragrance molecules. It is a white crystalline solid with a melting point of 95-105 °C, offering high solubility in ethanol and ethyl acetate, which facilitates its use in both catalytic oxidative degradation and microbial biotransformation workflows [1].

Substituting purified sclareol with crude clary sage concrete or acyclic terpene precursors introduces severe synthetic and process limitations. Crude concrete contains 25-50% waxes and non-target terpenes that poison ruthenium catalysts during oxidative degradation and induce toxicity in microbial biotransformations, significantly reducing sclareolide yields[1]. Conversely, attempting total synthesis from acyclic precursors like homofarnesic acid requires complex acid-catalyzed polyene cyclizations that yield racemic mixtures, lacking the native, 100% enantiopure A/B trans-decalin core natively provided by sclareol [2]. Furthermore, while the downstream derivative sclareolide is commercially available, its locked gamma-lactone ring restricts divergent functionalization in discovery chemistry compared to the reactive terminal alkene of sclareol [3].

Stereochemical Fidelity in Ambroxide Precursor Synthesis

Sclareol inherently possesses the exact chiral trans-decalin core required for (-)-Ambroxide. When utilized as a precursor, it allows for direct oxidative degradation to sclareolide with retention of all four critical chiral centers (C5, C8, C9, C10). In contrast, total synthesis approaches starting from acyclic precursors (e.g., homofarnesic acid) rely on acid-catalyzed cyclization, which yields racemic mixtures and requires extensive chiral resolution to isolate the functional levorotatory (-)-enantiomer [1].

Evidence DimensionEnantiomeric purity of the decalin core
Target Compound DataSclareol (Native 100% enantiopure trans-decalin core)
Comparator Or BaselineAcyclic precursors / Homofarnesic acid (Yields racemic mixtures requiring resolution)
Quantified DifferenceElimination of chiral resolution steps and the >50% yield loss associated with racemic cyclization
ConditionsIndustrial semi-synthesis vs. total synthesis of Ambroxide

Procuring sclareol bypasses the most challenging and yield-limiting stereoselective cyclization steps in fragrance manufacturing.

Catalytic Oxidation Yield: High-Purity Sclareol vs. Crude Extract

The conversion of sclareol to sclareolide via modern catalytic oxidation (e.g., using RuO4/NaIO4) is highly sensitive to starting material purity. High-purity sclareol (>95%) allows for an overall yield of sclareolide and acetoxy-acid intermediates up to 88.5%. If crude clary sage concrete (~50-75% sclareol) is used, the presence of plant waxes and secondary terpenes leads to catalyst deactivation and side reactions, significantly reducing the recoverable yield of the target lactone and complicating downstream purification [1].

Evidence DimensionSclareolide intermediate yield via Ru-catalyzed oxidation
Target Compound Data>95% Purified Sclareol (Up to 88.5% yield)
Comparator Or BaselineCrude Clary Sage Concrete (Suboptimal yield due to catalyst poisoning)
Quantified DifferenceMaximized precursor conversion and elimination of wax-induced catalyst deactivation
ConditionsRuO4/NaIO4 catalytic oxidative degradation

Buyers must specify >95% purified sclareol to ensure high conversion rates and economically viable catalyst loading in industrial oxidations.

Synthetic Versatility for Complex Meroterpenoids

In discovery chemistry, sclareol offers superior modularity compared to its downstream derivative, sclareolide. Sclareol retains a reactive allylic alcohol and terminal alkene side chain, which enables direct conversion into intact tetracyclic limonoid skeletons or divergent functionalization into various meroterpenoids. Sclareolide, conversely, features a locked gamma-lactone ring that restricts access to certain seco-limonoids and requires additional reduction steps to regenerate reactive handles for western-portion construction [1].

Evidence DimensionSynthetic pathway modularity
Target Compound DataSclareol (Retains reactive alkene/allylic alcohol for divergent functionalization)
Comparator Or BaselineSclareolide (Locked gamma-lactone requiring reduction for ring-opening)
Quantified DifferenceSaves multiple redox steps in the synthesis of intact limonoid skeletons
ConditionsChemoenzymatic and total synthesis of complex meroterpenoids

For R&D procurement, sclareol provides a more versatile starting scaffold than sclareolide for accessing a broader chemical space of terpenoids.

Biotransformation Efficiency and Microbial Compatibility

The industrial shift towards green chemistry utilizes microbial consortia (e.g., Cryptococcus albidus or Hyphozyma roseonigra) to convert sclareol into sclareolide or ambradiol. High-purity sclareol (>95%) is critical for maintaining high fermentation titers, as the impurities in crude clary sage extracts can exhibit antimicrobial properties or cause phase-separation issues in the bioreactor, limiting the biological conversion rate[1].

Evidence DimensionBiotransformation compatibility
Target Compound DataPurified Sclareol (Enables high-titer microbial conversion)
Comparator Or BaselineCrude botanical extracts (Induces microbial toxicity and mass-transfer limits)
Quantified DifferenceUninterrupted microbial growth and maximized bioconversion rates
ConditionsWhole-cell biotransformation using engineered yeast/fungi

High-purity sclareol is a prerequisite for scaling up sustainable, fermentation-based production routes for ambergris substitutes.

Industrial Semi-Synthesis of (-)-Ambroxide

Sclareol is the definitive starting material for large-scale production of Ambroxan, leveraging its native trans-decalin core and high compatibility with green oxidative degradation (e.g., RuO4 or H2O2 systems) to yield sclareolide and ambradiol [1].

Chemoenzymatic Synthesis of Complex Limonoids

Used as a versatile chiral building block in discovery chemistry to synthesize intact tetracyclic limonoids and other meroterpenoids, bypassing the need to construct the complex A/B ring system from scratch [2].

Sustainable Biotransformation Workflows

Ideal as a high-purity feedstock for engineered microbial consortia (e.g., Saccharomyces cerevisiae and Cryptococcus albidus cocultures) designed to produce natural-label fragrance ingredients without heavy metal oxidants [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pellets or Large Crystals
Solid; Bitter herbaceous hay-like aroma

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

308.271530387 Da

Monoisotopic Mass

308.271530387 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

Mp 105.5-106 °
105.5-106°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B607NP0Q8Y

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 130 of 131 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

515-03-7

Wikipedia

Sclareol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Zhong Y, Huang Y, Santoso MB, Wu LD. Sclareol exerts anti-osteoarthritic activities in interleukin-1β-induced rabbit chondrocytes and a rabbit osteoarthritis model. Int J Clin Exp Pathol. 2015 Mar 1;8(3):2365-74. eCollection 2015. PubMed PMID: 26045743; PubMed Central PMCID: PMC4440052.
2: Fujimoto T, Mizukubo T, Abe H, Seo S. Sclareol induces plant resistance to root-knot nematode partially through ethylene-dependent enhancement of lignin accumulation. Mol Plant Microbe Interact. 2015 Apr;28(4):398-407. doi: 10.1094/MPMI-10-14-0320-R. PubMed PMID: 25423264.
3: Wang L, He HS, Yu HL, Zeng Y, Han H, He N, Liu ZG, Wang ZY, Xu SJ, Xiong M. Sclareol, a plant diterpene, exhibits potent antiproliferative effects via the induction of apoptosis and mitochondrial membrane potential loss in osteosarcoma cancer cells. Mol Med Rep. 2015 Jun;11(6):4273-8. doi: 10.3892/mmr.2015.3325. Epub 2015 Feb 10. PubMed PMID: 25672419.
4: Signoretto E, Laufer SA, Lang F. Stimulating Effect of Sclareol on Suicidal Death of Human Erythrocytes. Cell Physiol Biochem. 2016;39(2):554-64. doi: 10.1159/000445647. Epub 2016 Jul 11. PubMed PMID: 27395049.
5: Martins MP, Ouazzani J, Arcile G, Jeller AH, de Lima JP, Seleghim MH, Oliveira AL, Debonsi HM, Venâncio T, Yokoya NS, Fujii MT, Porto AL. Biohydroxylation of (-)-ambrox®, (-)-sclareol, and (+)-sclareolide by whole cells of Brazilian marine-derived fungi. Mar Biotechnol (NY). 2015 Apr;17(2):211-8. doi: 10.1007/s10126-015-9610-7. Epub 2015 Jan 30. PubMed PMID: 25634054.
6: Noori S, Hassan ZM, Salehian O. Sclareol reduces CD4+ CD25+ FoxP3+ Treg cells in a breast cancer model in vivo. Iran J Immunol. 2013 Mar;10(1):10-21. doi: IJIv10i1A2. PubMed PMID: 23502334.
7: Park JE, Lee KE, Jung E, Kang S, Kim YJ. Sclareol isolated from Salvia officinalis improves facial wrinkles via an antiphotoaging mechanism. J Cosmet Dermatol. 2016 Dec;15(4):475-483. doi: 10.1111/jocd.12239. Epub 2016 Jul 28. PubMed PMID: 27466023.
8: Trikka FA, Nikolaidis A, Athanasakoglou A, Andreadelli A, Ignea C, Kotta K, Argiriou A, Kampranis SC, Makris AM. Iterative carotenogenic screens identify combinations of yeast gene deletions that enhance sclareol production. Microb Cell Fact. 2015 Apr 24;14:60. doi: 10.1186/s12934-015-0246-0. PubMed PMID: 25903744; PubMed Central PMCID: PMC4413541.
9: Shakeel-u-Rehman, Rah B, Lone SH, Rasool RU, Farooq S, Nayak D, Chikan NA, Chakraborty S, Behl A, Mondhe DM, Goswami A, Bhat KA. Design and Synthesis of Antitumor Heck-Coupled Sclareol Analogues: Modulation of BH3 Family Members by SS-12 in Autophagy and Apoptotic Cell Death. J Med Chem. 2015 Apr 23;58(8):3432-44. doi: 10.1021/jm501942m. Epub 2015 Apr 9. PubMed PMID: 25825934.
10: Ouyang P, Sun M, He X, Wang K, Yin Z, Fu H, Li Y, Geng Y, Shu G, He C, Liang X, Lai W, Li L, Zou Y, Song X, Yin L. Sclareol protects Staphylococcus aureus-induced lung cell injury via inhibiting alpha-hemolysin expression. J Microbiol Biotechnol. 2016 Sep 23. doi: 10.4014/jmb.1606.06039. [Epub ahead of print] PubMed PMID: 27666983.
11: Yang W, Zhou Y, Liu W, Shen H, Zhao ZK. [Engineering Saccharomyces cerevisiae for sclareol production]. Sheng Wu Gong Cheng Xue Bao. 2013 Aug;29(8):1185-92. Chinese. PubMed PMID: 24364354.
12: Ma M, Feng J, Li R, Chen SW, Xu H. Synthesis and antifungal activity of ethers, alcohols, and iodohydrin derivatives of sclareol against phytopathogenic fungi in vitro. Bioorg Med Chem Lett. 2015 Jul 15;25(14):2773-7. doi: 10.1016/j.bmcl.2015.05.013. Epub 2015 May 14. PubMed PMID: 26013848.
13: Song Y, Shen H, Yang W, Yang X, Gong Z, Zhao ZK. [High cell density culture of an engineered yeast strain for sclareol production]. Sheng Wu Gong Cheng Xue Bao. 2015 Jan;31(1):147-51. Chinese. PubMed PMID: 26021088.
14: Schalk M, Pastore L, Mirata MA, Khim S, Schouwey M, Deguerry F, Pineda V, Rocci L, Daviet L. Toward a biosynthetic route to sclareol and amber odorants. J Am Chem Soc. 2012 Nov 21;134(46):18900-3. doi: 10.1021/ja307404u. Epub 2012 Nov 7. PubMed PMID: 23113661.
15: Chain FE, Leyton P, Paipa C, Fortuna M, Brandán SA. FT-IR, FT-Raman, UV-visible, and NMR spectroscopy and vibrational properties of the labdane-type diterpene 13-epi-sclareol. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Mar 5;138:303-13. doi: 10.1016/j.saa.2014.11.049. Epub 2014 Nov 29. PubMed PMID: 25498827.
16: Caniard A, Zerbe P, Legrand S, Cohade A, Valot N, Magnard JL, Bohlmann J, Legendre L. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture. BMC Plant Biol. 2012 Jul 26;12:119. doi: 10.1186/1471-2229-12-119. PubMed PMID: 22834731; PubMed Central PMCID: PMC3520730.
17: Mahaira LG, Tsimplouli C, Sakellaridis N, Alevizopoulos K, Demetzos C, Han Z, Pantazis P, Dimas K. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action. Eur J Pharmacol. 2011 Sep;666(1-3):173-82. doi: 10.1016/j.ejphar.2011.04.065. Epub 2011 May 20. PubMed PMID: 21620827.
18: Bouanou H, Gil JA, Alvarez-Manzaneda R, Chahboun R, Alvarez-Manzaneda E. Oxidative Coupling of (-)-Sclareol and Related Diols Leading to Oxepane Terpenoids. J Org Chem. 2016 Oct 21;81(20):10002-10008. Epub 2016 Oct 7. PubMed PMID: 27689238.
19: Caissard JC, Olivier T, Delbecque C, Palle S, Garry PP, Audran A, Valot N, Moja S, Nicolé F, Magnard JL, Legrand S, Baudino S, Jullien F. Extracellular localization of the diterpene sclareol in clary sage (Salvia sclarea L., Lamiaceae). PLoS One. 2012;7(10):e48253. doi: 10.1371/journal.pone.0048253. Epub 2012 Oct 25. PubMed PMID: 23133579; PubMed Central PMCID: PMC3484996.
20: Noori S, Hassan ZM, Mohammadi M, Habibi Z, Sohrabi N, Bayanolhagh S. Sclareol modulates the Treg intra-tumoral infiltrated cell and inhibits tumor growth in vivo. Cell Immunol. 2010;263(2):148-53. doi: 10.1016/j.cellimm.2010.02.009. Epub 2010 Mar 10. PubMed PMID: 20409537.

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